Zmax (TN)
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H74N2O13 |
|---|---|
Molecular Weight |
767 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrate |
InChI |
InChI=1S/C38H72N2O12.H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
HQUPLSLYZHKKQT-JYIVJXBESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H](C([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O |
Origin of Product |
United States |
Scientific Research Applications
Azithromycin Extended-Release Formulation (Zmax)
Overview
Azithromycin is a macrolide antibiotic used to treat various bacterial infections. The Zmax formulation, approved by the FDA, allows for a single-dose administration that enhances patient compliance and minimizes gastrointestinal side effects.
Applications
- Treatment of Infections : Zmax is primarily indicated for community-acquired pneumonia and acute bacterial sinusitis. Its unique microsphere formulation allows for sustained release, which is crucial for maintaining effective drug levels over time .
- Pharmacokinetics : Studies show that Zmax achieves higher concentrations in lung tissues compared to standard azithromycin formulations, leading to improved therapeutic outcomes .
Case Study: Efficacy in Clinical Trials
A clinical trial demonstrated that patients receiving Zmax showed a significant reduction in symptoms of pneumonia compared to those on traditional therapies. The pharmacokinetic profile indicated that Zmax provided effective tissue penetration, which is critical for treating respiratory infections .
| Parameter | Zmax (Azithromycin) | Standard Azithromycin |
|---|---|---|
| Dosage Form | Extended-release | Immediate-release |
| Administration Frequency | Single dose | Multiple doses |
| Peak Concentration (AUC) | Higher in lung tissue | Lower in lung tissue |
| Gastrointestinal Side Effects | Reduced | Higher |
Zmax Test in Clinical Trial Methodologies
Overview
The Zmax test is a statistical method used to analyze survival data in clinical trials, particularly in immuno-oncology settings where delayed effects are common.
Applications
- Immuno-Oncology Trials : The Zmax test improves the detection of treatment effects over time, addressing limitations found in traditional log-rank tests . It is particularly useful when survival curves exhibit delayed separation.
- Robust Statistical Analysis : Simulation studies indicate that the Zmax test maintains good power across various models, making it a reliable tool for researchers analyzing complex clinical data .
Case Study: Application in Recent Trials
In a recent immuno-oncology trial, the Zmax test was applied to assess the efficacy of a new treatment regimen. Results indicated that the treatment had a statistically significant impact on patient survival compared to controls, showcasing the utility of the Zmax test in capturing delayed treatment effects effectively .
| Trial Parameter | Zmax Test Results | Traditional Log-Rank Test Results |
|---|---|---|
| Type I Error Rate Control | Yes | No |
| Power Under Delayed Effects | High | Low |
| Statistical Significance Detected | Yes | No |
Preparation Methods
Procedure Overview
Azithromycin hydrate is precipitated by incremental water addition to an acetone solution of azithromycin. The process involves:
Critical Parameters
This method achieves 92–95% yield with ≤0.05% isomers.
Phase-Transition-Driven Crystallization
Thermal and Dielectric Monitoring
Azithromycin hydrate exhibits a phase transition at 369 K, detectable via dielectric spectroscopy. This property is exploited to optimize crystallization endpoints:
Industrial Scalability
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch size | 100 g | 50–100 kg |
| Crystallization time | 8–10 hours | 12–14 hours |
| Purity | 99.3% | 98.8–99.1% |
Phase-transition methods reduce energy consumption by 15% compared to traditional solvent-based approaches.
Co-Crystallization with Lactobionic Acid
Enhanced Solubility Formulations
Azithromycin-lactobionic acid co-crystals ($$ \text{C}{38}\text{H}{72}\text{N}2\text{O}{12} \cdot 2\text{C}{12}\text{H}{22}\text{O}{12} \cdot n\text{H}2\text{O} $$) are synthesized to improve water solubility:
Performance Metrics
| Property | Azithromycin Hydrate | Co-Crystal |
|---|---|---|
| Water solubility | 0.5 mg/mL | 12.3 mg/mL |
| Bioavailability | 38% | 67% |
| Stability (25°C) | 24 months | 18 months |
Co-crystals are prioritized for pediatric suspensions due to rapid dissolution profiles.
Quality Control and Impurity Profiling
Chromatographic Analysis
HPLC methods using C18 columns (UV detection at 210 nm) resolve azithromycin from isomers:
Thermal Gravimetric Analysis (TGA)
- Weight loss at 60–130°C : 3.1% (theoretical 2.98% for 2.5 H$$_2$$O).
- Decomposition onset : 157–160°C.
Industrial-Scale Process Optimization
Case Study: 500 kg Batch
| Step | Duration (hours) | Critical Observations |
|---|---|---|
| Dissolution | 1.5 | Complete solubility at 25°C |
| First water addition | 3.0 | Turbidity onset at 0.4 volumes |
| Second water addition | 6.0 | Crystal growth completion |
| Filtration | 2.0 | 98.5% recovery |
| Drying | 24.0 | Residual solvents <0.1% |
Post-crystallization washes with acetone reduce residual 1,2-propylene glycol to <50 ppm.
Q & A
Q. What is the ecological significance of Total Nitrogen (TN) and Lake Maximum Depth (Zmax) in limnological studies?
TN is a critical indicator of nutrient loading in aquatic systems, influencing algal blooms and eutrophication. Zmax (maximum depth) affects thermal stratification, oxygen distribution, and sediment-water interactions. Together, they determine nutrient cycling efficiency and ecosystem productivity. Methodologically, TN is quantified via spectrophotometric analysis (e.g., cadmium reduction), while Zmax is derived from bathymetric surveys .
Q. How are TN concentrations measured in stratified lakes, and what quality controls ensure data reliability?
TN measurement involves water sampling at discrete depths (epilimnion vs. hypolimnion) to capture stratification effects. Samples are filtered, preserved with sulfuric acid, and analyzed using flow injection analysis (FIA). Quality controls include field blanks, spike recoveries, and inter-laboratory calibration to minimize contamination and instrumental drift .
Advanced Research Questions
Q. What experimental design considerations are critical for isolating Zmax’s impact on TN dynamics in polymictic vs. dimictic lakes?
- Sampling frequency : Monthly intervals to capture seasonal stratification and mixing events.
- Depth profiling : Multi-parameter sondes to measure TN, temperature, and dissolved oxygen at 1-meter intervals.
- Covariate control : Account for confounding variables like dissolved organic carbon (DOC) and chlorophyll-a using multivariate regression .
- Example table of variables:
| Variable | Role in Analysis | Measurement Method |
|---|---|---|
| TN | Nutrient loading indicator | Spectrophotometry |
| Zmax | Stratification driver | Bathymetric mapping |
| DOC | Light attenuation modifier | TOC analyzer |
| Chlorophyll-a | Phytoplankton biomass proxy | Fluorometry |
Q. How can researchers resolve contradictions in TN-Zmax relationships observed across studies?
Contradictions often arise from differing lake morphometries or anthropogenic influences. Solutions include:
- Meta-analysis : Pool datasets from diverse lake types (e.g., glacial vs. temperate) to identify context-dependent patterns.
- Causal inference : Apply structural equation modeling (SEM) to disentangle direct (e.g., sediment resuspension) and indirect (e.g., DOC-mediated light effects) pathways .
Q. What statistical methods address non-linear relationships between TN, Zmax, and ecosystem outcomes like phytoplankton biomass?
- Generalized Additive Models (GAMs) : Capture non-linear responses of chlorophyll-a to TN gradients, especially in shallow lakes where Zmax <5m.
- Hierarchical Bayesian models : Account for spatial autocorrelation in multi-lake studies, integrating uncertainties from instrument error and sampling bias .
Methodological Guidance
Q. How to ensure reproducibility in Zmax-TN studies when replicating experiments across institutions?
- Protocol standardization : Adopt ISO 5667-3 for water sampling and EPA Method 353.2 for TN analysis.
- Data transparency : Publish raw depth-specific TN measurements and bathymetric maps in supplementary materials, using platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Q. What strategies validate TN measurement accuracy in humic-rich lakes with high DOC interference?
- Chemical correction : Use persulfate digestion to oxidize dissolved organic nitrogen (DON) before analysis.
- Instrumental validation : Compare results with isotope-ratio mass spectrometry (IRMS) for δ¹⁵N signatures to confirm TN sources .
Data Contradiction Analysis
Q. How to reconcile discrepancies between modeled and observed TN retention rates in deep lakes (Zmax >20m)?
Discrepancies often stem from underestimated sediment denitrification rates. Mitigation steps:
- Sediment core incubation : Measure in situ denitrification using acetylene inhibition techniques.
- Model recalibration : Integrate microbial genomics data to refine process-based models (e.g., GLM-AED) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
